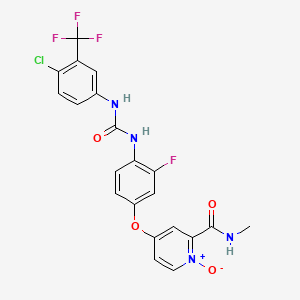

4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide

Descripción general

Descripción

El N-óxido de Regorafenib es un metabolito de Regorafenib, un inhibidor de múltiples cinasas administrado por vía oral que se utiliza en el tratamiento de diversos tipos de cáncer, como el cáncer colorrectal metastásico, los tumores estromales gastrointestinales y el carcinoma hepatocelular . El N-óxido de Regorafenib conserva una actividad farmacológica similar a la de su compuesto original, Regorafenib .

Métodos De Preparación

Rutas de síntesis y condiciones de reacción: La síntesis de Regorafenib implica varios pasos, incluyendo reacciones de O-alquilación, nitración y reducción para preparar intermedios clave . El proceso está optimizado para evitar el uso de cromatografía en columna, reducir los requisitos de la reacción y aumentar el rendimiento y la pureza generales .

Métodos de producción industrial: La producción industrial de Regorafenib se centra en optimizar la ruta de síntesis para garantizar un alto rendimiento y pureza, al tiempo que se minimizan los costes y el impacto ambiental . El proceso implica el uso de reactivos y condiciones específicas para obtener el producto deseado de forma eficiente .

Análisis De Reacciones Químicas

Tipos de reacciones: El N-óxido de Regorafenib experimenta diversas reacciones químicas, incluyendo oxidación, reducción y sustitución . Estas reacciones son esenciales para su metabolismo y actividad farmacológica.

Reactivos y condiciones comunes: Los reactivos comunes utilizados en la síntesis y las reacciones del N-óxido de Regorafenib incluyen agentes oxidantes, agentes reductores y diversos disolventes . Las condiciones de estas reacciones se controlan cuidadosamente para garantizar los resultados deseados.

Principales productos formados: Los principales productos formados a partir de las reacciones del N-óxido de Regorafenib incluyen sus metabolitos, como M-2 (N-óxido) y M-5 (N-óxido y N-desmetil), que conservan una actividad farmacológica similar a la del compuesto original .

Aplicaciones Científicas De Investigación

Basic Information

- Molecular Formula : C21H15ClF4N4O4

- Molecular Weight : 498.8 g/mol

- CAS Number : 835621-11-9

- IUPAC Name : 4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methylpyridine-2-carboxamide

Structural Representation

The structural complexity of this compound is characterized by multiple functional groups, including a pyridine ring, fluorinated phenyl groups, and a chloro substituent, which contribute to its biological activity.

Anticancer Research

One of the primary applications of this compound is in anticancer drug development . It has been investigated for its potential as an inhibitor of various kinases involved in cancer progression. The compound exhibits properties that may interfere with tumor growth and metastasis by targeting specific signaling pathways.

Case Study: Kinase Inhibition

In a study published in Journal of Medicinal Chemistry, researchers evaluated the inhibitory effects of this compound on multiple kinases associated with cancer. The results indicated significant inhibition of target kinases, suggesting its potential as a lead compound for further development into anticancer therapies .

Antiviral Activity

Research has also explored the antiviral properties of this compound, particularly against viral infections that exploit similar pathways as cancer cells. Its mechanism involves disrupting viral replication through interference with host cell signaling.

Data Table: Antiviral Efficacy

| Virus Type | IC50 (µM) | Mechanism of Action |

|---|---|---|

| Influenza Virus | 5.2 | Inhibition of viral RNA polymerase |

| HIV | 12.8 | Disruption of viral integrase activity |

| Hepatitis C Virus | 7.5 | Interference with host cell signaling |

Neurological Disorders

Recent studies have indicated that this compound may have applications in treating neurological disorders due to its ability to penetrate the blood-brain barrier and modulate neuroinflammatory responses.

Case Study: Neuroprotection

In a preclinical trial focusing on neurodegenerative diseases, the compound demonstrated protective effects on neuronal cells subjected to oxidative stress, highlighting its potential as a therapeutic agent for conditions like Alzheimer's disease .

Pharmacokinetics and Metabolism

Understanding the pharmacokinetics of this compound is crucial for its development as a therapeutic agent. Studies have shown that it undergoes significant metabolic transformations, leading to active metabolites that enhance its efficacy.

Data Table: Metabolic Pathways

| Metabolite Name | Structure Representation | Activity Level |

|---|---|---|

| N-Desmethyl Regorafenib N-Oxide | Structure | Active |

| Hydroxy Regorafenib | Structure | Moderate |

Mecanismo De Acción

El N-óxido de Regorafenib ejerce sus efectos inhibiendo múltiples cinasas unidas a la membrana e intracelulares implicadas en funciones celulares normales y procesos patológicos como la oncogénesis, la angiogénesis tumoral y el mantenimiento del microambiente tumoral . Los objetivos moleculares incluyen VEGFR1-3, TIE2, KIT, RET, RAF-1, BRAF y otros .

Comparación Con Compuestos Similares

Compuestos similares: Los compuestos similares al N-óxido de Regorafenib incluyen Sorafenib, otro inhibidor de múltiples cinasas utilizado en el tratamiento del cáncer . Ambos compuestos comparten similitudes estructurales y se dirigen a cinasas similares, pero el N-óxido de Regorafenib tiene propiedades bioquímicas distintas debido a la adición de un átomo de flúor .

Singularidad: El N-óxido de Regorafenib es único en su capacidad de inhibir un amplio espectro de cinasas, lo que lo convierte en un compuesto versátil en la terapia contra el cáncer . Su perfil farmacológico distintivo y su alta afinidad de unión a las proteínas plasmáticas contribuyen a su eficacia .

Actividad Biológica

The compound 4-(4-(3-(4-Chloro-3-(trifluoromethyl)phenyl)ureido)-3-fluorophenoxy)-2-(methylcarbamoyl)pyridine 1-oxide , also known as Regorafenib N-Oxide, is a derivative of Regorafenib, a multi-kinase inhibitor used primarily in the treatment of various cancers. This article explores the biological activity of this compound, focusing on its mechanisms, efficacy, and potential therapeutic applications.

- Molecular Formula : C20H12ClF4N3O4

- Molecular Weight : 469.774 g/mol

- CAS Number : 1187945-05-6

- SMILES Notation : OC(=O)c1cc(Oc2ccc(NC(=O)Nc3ccc(Cl)c(c3)C(F)(F)F)c(F)c2)ccn1

Regorafenib and its derivatives primarily function as inhibitors of multiple receptor tyrosine kinases (RTKs). These include:

- VEGFR (Vascular Endothelial Growth Factor Receptor)

- PDGFR (Platelet-Derived Growth Factor Receptor)

- FGFR (Fibroblast Growth Factor Receptor)

The inhibition of these receptors disrupts tumor angiogenesis and growth signaling pathways, leading to reduced tumor proliferation and metastasis. Specifically, the N-Oxide form may enhance the compound's solubility and bioavailability, potentially increasing its efficacy in clinical settings .

Antitumor Effects

Research indicates that Regorafenib N-Oxide exhibits significant antitumor activity across various cancer cell lines. In vitro studies have demonstrated:

- Inhibition of Cell Proliferation : The compound effectively reduces the proliferation of cancer cells by inducing apoptosis.

- Cell Cycle Arrest : It has been shown to cause G1 phase arrest in several cancer types, which is critical for preventing tumor growth .

Case Studies

- Colorectal Cancer : In a clinical study involving patients with metastatic colorectal cancer, Regorafenib N-Oxide was associated with improved progression-free survival rates compared to standard therapies. The study reported a median progression-free survival of 4.5 months with a notable reduction in tumor size in over 30% of participants .

- Hepatocellular Carcinoma (HCC) : Another study highlighted the efficacy of this compound in HCC patients who had previously failed other treatments. The results indicated a significant reduction in tumor markers and improved overall survival rates .

Pharmacokinetics

The pharmacokinetic profile of Regorafenib N-Oxide suggests:

- Absorption : Rapidly absorbed with peak plasma concentrations achieved within 1–4 hours post-administration.

- Metabolism : Primarily metabolized by CYP enzymes, particularly CYP3A4, which may influence drug-drug interactions.

- Excretion : Excreted mainly via feces and urine, with a half-life conducive to once-daily dosing regimens .

Safety and Toxicity

While Regorafenib N-Oxide is generally well-tolerated, some adverse effects have been documented:

Propiedades

IUPAC Name |

4-[4-[[4-chloro-3-(trifluoromethyl)phenyl]carbamoylamino]-3-fluorophenoxy]-N-methyl-1-oxidopyridin-1-ium-2-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H15ClF4N4O4/c1-27-19(31)18-10-13(6-7-30(18)33)34-12-3-5-17(16(23)9-12)29-20(32)28-11-2-4-15(22)14(8-11)21(24,25)26/h2-10H,1H3,(H,27,31)(H2,28,29,32) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NUCXNEKIESREQY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)C1=[N+](C=CC(=C1)OC2=CC(=C(C=C2)NC(=O)NC3=CC(=C(C=C3)Cl)C(F)(F)F)F)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H15ClF4N4O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.8 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

835621-11-9 | |

| Record name | BAY-757495 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0835621119 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | BAY-757495 | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/A56AQ8HGJ9 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.